4,6-Dichloropyrimidine is a chlorinated derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. Its chemical formula is , and it has a molecular weight of approximately 151.98 g/mol. This compound appears as a solid at room temperature, with a melting point of around 68 °C and a boiling point of approximately 176 °C . Due to its structure, 4,6-dichloropyrimidine exhibits unique reactivity and biological properties that make it significant in various chemical applications.
Research indicates that 4,6-dichloropyrimidine exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The compound’s structure allows it to interfere with biological pathways, making it a candidate for further pharmacological evaluation . Moreover, it has been associated with anti-inflammatory properties in some studies.
The synthesis of 4,6-dichloropyrimidine can be achieved through several methods:
4,6-Dichloropyrimidine finds applications across various fields:
Studies on the interactions of 4,6-dichloropyrimidine with biological systems have revealed its potential for causing skin sensitization and serious eye damage upon contact. Safety data indicate that proper handling precautions are necessary due to its corrosive nature . Further research is needed to fully understand the compound's interaction mechanisms with specific biological targets.
Several compounds share structural similarities with 4,6-dichloropyrimidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,4-Dichloropyrimidine | Chlorine at positions 2 and 4 | Different reactivity patterns due to chlorine placement |
5-Chloro-2-methylpyrimidine | Chlorine at position 5 | Exhibits different biological activity; less studied |
Pyrimidine-2-thiol | Sulfur atom instead of chlorine | Different functional properties; used in different applications |
The presence of chlorine atoms at the specific positions (4 and 6) in 4,6-dichloropyrimidine significantly influences its reactivity and biological activity compared to these similar compounds. This specificity makes it particularly valuable in medicinal chemistry and agricultural applications.
Corrosive;Irritant;Environmental Hazard